molecular formula C13H12BrNO B12607194 2-(Benzyloxy)-4-(bromomethyl)pyridine CAS No. 918299-67-9

2-(Benzyloxy)-4-(bromomethyl)pyridine

Cat. No.: B12607194
CAS No.: 918299-67-9
M. Wt: 278.14 g/mol
InChI Key: CODAGQPRDJCUGH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-(bromomethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a benzyloxy group at the 2-position and a bromomethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-(bromomethyl)pyridine typically involves the bromination of 2-(benzyloxy)pyridine. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would include the use of industrial-grade reagents and solvents, as well as continuous monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-(bromomethyl)pyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

2-(Benzyloxy)-4-(bromomethyl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-(bromomethyl)pyridine is largely dependent on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various substitution reactions. The benzyloxy group can undergo oxidation, leading to the formation of reactive intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Bromomethyl)pyridine: Lacks the benzyloxy group, limiting its applications in oxidation reactions.

Uniqueness

2-(Benzyloxy)-4-(bromomethyl)pyridine is unique due to the presence of both the benzyloxy and bromomethyl groups, which confer a combination of reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in the development of new materials and pharmaceuticals .

Properties

CAS No.

918299-67-9

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

4-(bromomethyl)-2-phenylmethoxypyridine

InChI

InChI=1S/C13H12BrNO/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

CODAGQPRDJCUGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)CBr

Origin of Product

United States

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